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Compound of Interest

Compound Name: Pyridin-4-ol

Cat. No.: B047283

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Pyridin-4-ol, a
pivotal heterocyclic compound. Due to its existence in a tautomeric equilibrium with 4-pyridone,
understanding its spectroscopic signature is critical for its application in medicinal chemistry
and materials science. This document presents a comprehensive overview of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data,
complete with detailed experimental protocols and visual representations of key concepts. In
solution, the 4-pyridone tautomer is predominantly favored, and the data presented herein
primarily reflects this form.[1]

Tautomerism of Pyridin-4-ol

Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is
influenced by the solvent and the physical state of the sample. While the enol form (Pyridin-4-
ol) can be more prevalent in the gas phase, the keto form (4-pyridone) is generally the major
species in solution and the solid state.[1]

Pyridin-4-ol (Enol Form) 4-Pyridone (Keto Form)

< Equilibrium >

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b047283?utm_src=pdf-interest
https://www.benchchem.com/product/b047283?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_Pyridin_4_olate_A_Technical_Guide.pdf
https://www.benchchem.com/product/b047283?utm_src=pdf-body
https://www.benchchem.com/product/b047283?utm_src=pdf-body
https://www.benchchem.com/product/b047283?utm_src=pdf-body
https://www.benchchem.com/product/b047283?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_Pyridin_4_olate_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Tautomeric equilibrium between Pyridin-4-ol and 4-Pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of Pyridin-4-ol.
The chemical shifts provide detailed information about the electronic environment of the
hydrogen and carbon atoms within the molecule.

'H NMR Spectroscopy

The proton NMR spectrum of the predominant 4-pyridone tautomer displays characteristic
signals for the protons on the pyridine ring and the N-H proton. The chemical shifts are solvent-
dependent.[1]

. Chemical Shift (6, ppm) in Chemical Shift (6, ppm) in
Proton Assignment

DMSO-ds D20
H-2, H-6 ~7.6 ~7.8
H-3, H-5 ~6.2 ~6.5
N-H ~11.5 Not Observed

Note: In D20, the N-H proton undergoes exchange with deuterium and is therefore not
observed.[1]

3C NMR Spectroscopy

The 18C NMR spectrum is consistent with the 4-pyridone structure, which is the major tautomer
in common NMR solvents.[1]
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Carbon Assignment Chemical Shift (6, ppm) in DMSO-ds
C-4 (C=0) ~175
C-2,C-6 ~140
C-3,C-5 ~115

Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of the
functional groups. For Pyridin-4-ol, the IR spectrum in the solid state is dominated by the
characteristic absorptions of the 4-pyridone tautomer.[1]

Wavenumber (cm~12) Vibrational Mode Assignment
3000-2800 N-H stretch

~1640 C=0 stretch (Amide I)

~1540 C=C and C=N ring stretching
~1480 C-H in-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. The
position of the absorption maxima (Amax) is sensitive to the polarity of the solvent.[1]

Solvent Amax (nm)
Water ~255
Ethanol ~258

Experimental Protocols

Detailed experimental procedures are essential for obtaining reproducible spectroscopic data.
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NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of Pyridin-4-ol is dissolved in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, D20) in a 5 mm NMR tube.

Data Acquisition:

» 'H NMR: Spectra are typically acquired on a 400 MHz or higher spectrometer. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation
delay of 1-5 seconds.

e 13C NMR: Spectra are acquired with proton decoupling to simplify the spectrum. A larger
number of scans is typically required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the
residual solvent peak.[1]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of finely ground Pyridin-4-ol is intimately mixed with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture
is then compressed into a thin, transparent pellet using a hydraulic press.[1]

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the spectrometer, and the spectrum is recorded over a typical range of
4000-400 cm~1, The final spectrum is obtained by subtracting the background spectrum from
the sample spectrum.[1]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of Pyridin-4-ol is prepared in the desired solvent (e.g.,
water, ethanol). This solution is then serially diluted to a concentration that yields an
absorbance reading within the linear range of the spectrophotometer, typically below 1.5
absorbance units.[1]
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Data Acquisition: The UV-Vis spectrum is recorded using a 1 cm path length quartz cuvette
over a wavelength range of 200-400 nm. The pure solvent is used as a blank to establish a

baseline.[1]

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like Pyridin-4-ol.
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General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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